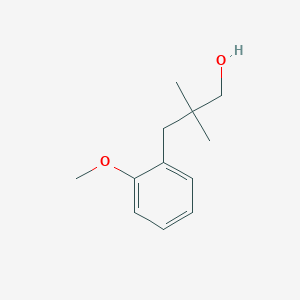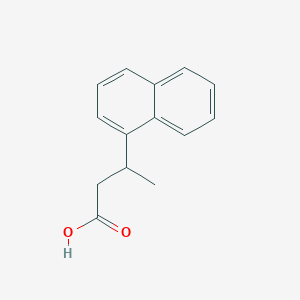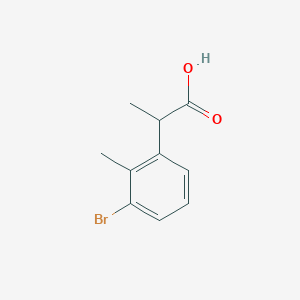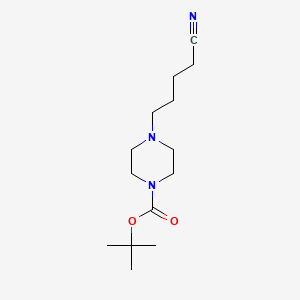
5-(Aminomethyl)-3-fluoropyridin-2-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)-3-fluoropyridin-2-olhydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group at the 5-position, a fluorine atom at the 3-position, and a hydroxyl group at the 2-position of the pyridine ring, with an additional hydrochloride group. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-fluoropyridin-2-olhydrochloride can be achieved through several synthetic routes. One common method involves the reductive amination of 3-fluoropyridin-2-ol with formaldehyde and ammonia in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is typically carried out in an aqueous or alcoholic solvent under mild conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Aminomethyl)-3-fluoropyridin-2-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a methylene group.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-(Aminomethyl)-3-pyridin-2-one derivatives.
Reduction: 5-(Aminomethyl)-3-methylpyridin-2-ol derivatives.
Substitution: 5-(Aminomethyl)-3-substituted-pyridin-2-ol derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Aminomethyl)-3-fluoropyridin-2-olhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-(Aminomethyl)-3-fluoropyridin-2-olhydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or ion channels, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: A compound with similar aminomethyl functionality but a furan ring instead of a pyridine ring.
3-Fluoro-2-hydroxypyridine: Lacks the aminomethyl group but shares the fluorine and hydroxyl functionalities.
5-(Aminomethyl)-2-methylpyridine: Similar structure but with a methyl group instead of a hydroxyl group.
Uniqueness
5-(Aminomethyl)-3-fluoropyridin-2-olhydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C6H8ClFN2O |
|---|---|
Molekulargewicht |
178.59 g/mol |
IUPAC-Name |
5-(aminomethyl)-3-fluoro-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C6H7FN2O.ClH/c7-5-1-4(2-8)3-9-6(5)10;/h1,3H,2,8H2,(H,9,10);1H |
InChI-Schlüssel |
XBQNWANHEKJIND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC=C1CN)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride](/img/structure/B13601659.png)






